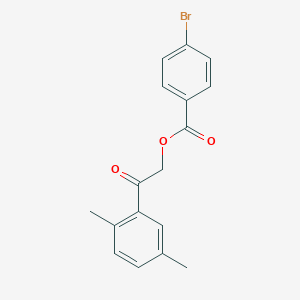![molecular formula C22H18O4 B341300 2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate](/img/structure/B341300.png)
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond, and an ester functional group
Vorbereitungsmethoden
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate typically involves the esterification of biphenyl-2-carboxylic acid with 2-(4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain a pure compound.
Analyse Chemischer Reaktionen
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. Additionally, the biphenyl core can interact with hydrophobic pockets in proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate can be compared with other similar compounds, such as:
Methyl biphenyl-4-carboxylate: This compound has a similar biphenyl core but differs in the position and type of substituents. It is used in similar applications but may exhibit different reactivity and biological activity.
2-(4-Methoxyphenyl)-2,3-dihydro-1H-perimidine: This compound also contains a 4-methoxyphenyl group but has a different core structure
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H18O4 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-phenylbenzoate |
InChI |
InChI=1S/C22H18O4/c1-25-18-13-11-17(12-14-18)21(23)15-26-22(24)20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
InChI-Schlüssel |
PRFGJOFRSKPEIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pentyl 4-({4-[2-(4-methylphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B341219.png)
![2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341221.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B341223.png)
![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate](/img/structure/B341226.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B341228.png)

![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B341230.png)


![2-(2,5-Dimethylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B341237.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B341238.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B341239.png)
![2-Oxo-2-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B341240.png)
